molecular formula C6H11O3P B14589738 2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane CAS No. 61080-96-4

2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane

Katalognummer: B14589738
CAS-Nummer: 61080-96-4
Molekulargewicht: 162.12 g/mol
InChI-Schlüssel: YELLRVOYDXOYQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane is a chemical compound that belongs to the class of dioxaphosphorinanes. These compounds are characterized by a six-membered ring containing both oxygen and phosphorus atoms. The presence of the ethoxy and methylidene groups in the structure of this compound imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phosphite ester with an aldehyde or ketone in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of process depends on factors such as the availability of raw materials, cost, and desired production capacity. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethoxy-5-methylidene-1,3,2-dioxaphosphinane is unique due to the presence of the ethoxy and methylidene groups, which impart distinct chemical properties and reactivity. These features make it suitable for specific applications that may not be achievable with other similar compounds .

Eigenschaften

CAS-Nummer

61080-96-4

Molekularformel

C6H11O3P

Molekulargewicht

162.12 g/mol

IUPAC-Name

2-ethoxy-5-methylidene-1,3,2-dioxaphosphinane

InChI

InChI=1S/C6H11O3P/c1-3-7-10-8-4-6(2)5-9-10/h2-5H2,1H3

InChI-Schlüssel

YELLRVOYDXOYQD-UHFFFAOYSA-N

Kanonische SMILES

CCOP1OCC(=C)CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.